1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a 1,4-diazaspiro[4.4]non-3-ene core. Key structural elements include:
- A spiro junction connecting two four-membered rings (diazaspiro[4.4]).
- A benzoyl group at position 1, contributing aromatic and electron-withdrawing properties.
- A 4-bromophenyl substituent at position 3, introducing steric bulk and halogen-mediated interactions.
- A thione group at position 2, enabling hydrogen bonding and redox activity.
This compound belongs to a broader class of diazaspiro derivatives with applications in medicinal chemistry and materials science. Its structural uniqueness lies in the combination of the spirocyclic framework, halogenated aryl groups, and the thione moiety.
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS/c21-16-10-8-14(9-11-16)17-19(25)23(20(22-17)12-4-5-13-20)18(24)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYDNSBBSRZIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS No. 899910-16-8) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C20H17BrN2OS, with a molecular weight of 413.3 g/mol. The compound features a spiro structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2OS |
| Molecular Weight | 413.3 g/mol |
| CAS Number | 899910-16-8 |
The biological activity of this compound can be attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The synthesis method involves s-alkylation processes that enhance its reactivity and potential for biological interactions.
Target Interaction
Research indicates that compounds with similar structures often interact with:
- Enzymatic pathways : Potential inhibition or modulation of enzyme activity.
- Cellular receptors : Binding affinity to specific receptors leading to downstream effects.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.
Anticancer Properties
Recent investigations highlight the compound's cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of diazaspiro compounds, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity Against Cancer Cells : Research published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxicity . The study suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations
The 4-bromophenyl group distinguishes the target compound from analogs with halogenated aryl substituents. Key comparisons include:
Key Observations :
Core Structure Modifications
Diazaspiro Ring Systems
- Spiro[4.4] vs. Spiro[4.5]: The target compound’s [4.4] system creates a puckered geometry (amplitude ~0.5–1.0 Å), as described by Cremer-Pople coordinates .
Thione vs. Thiourea Derivatives
Crystallographic and Conformational Analysis
Structural Validation
- The target compound’s structure would likely be validated using SHELXL for refinement and ORTEP-3 for graphical representation, standard tools in small-molecule crystallography .
- Ring Puckering : The spiro[4.4] system’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates, as demonstrated in cyclopentane analogs .
Comparative Bond Parameters
Implications :
- The smaller dihedral angle in spiro compounds suggests enhanced planarity between the thione and aryl groups, favoring π-π stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
